1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine
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Overview
Description
Piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- typically involves the reaction of piperidine with 3-(3-bromopropoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would yield a reduced form of the compound .
Scientific Research Applications
Piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- has several scientific research applications:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Industrial Applications: Utilized in the synthesis of complex organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: Another six-membered heterocyclic amine with different chemical properties and applications.
Piperazine: A similar compound with two nitrogen atoms in the ring, used in various pharmaceuticals.
Pyrrolidine: A five-membered ring with one nitrogen atom, also used in drug synthesis.
Uniqueness
Piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
1-[[3-(3-bromopropoxy)phenyl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATOMCFNZFQHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548962 |
Source
|
Record name | 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102244-43-9 |
Source
|
Record name | 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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